Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Description

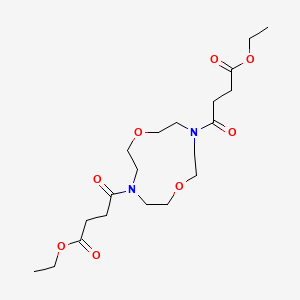

Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a macrocyclic compound featuring a 12-membered ring system containing two oxygen (1,7-dioxa) and two nitrogen (4,10-diaza) atoms. The structure is further functionalized with diethyl ester groups and 4-oxobutanoate moieties.

Properties

Molecular Formula |

C20H34N2O8 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

ethyl 4-[10-(4-ethoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate |

InChI |

InChI=1S/C20H34N2O8/c1-3-29-19(25)7-5-17(23)21-9-13-27-15-11-22(12-16-28-14-10-21)18(24)6-8-20(26)30-4-2/h3-16H2,1-2H3 |

InChI Key |

LBLNKZSKQFFNOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in an organic solvent.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exerts its effects is primarily through its ability to form stable complexes with metal ions. The diaza crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through coordination bonds. This interaction can influence various molecular pathways, such as catalytic processes in chemical reactions or metal ion transport in biological systems .

Comparison with Similar Compounds

Dimethyl 4,4′-(1,7-Dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Structural Similarities :

- Shares the same macrocyclic core (1,7-dioxa-4,10-diazacyclododecane) and 4-oxobutanoate backbone.

- Key Difference : Methyl ester groups instead of ethyl esters.

Physicochemical Properties :

- Molecular formula: C₁₈H₃₀N₂O₈ (vs. inferred C₂₀H₃₄N₂O₈ for the diethyl analog).

- Molecular weight: 402.44 g/mol (lighter than the diethyl variant due to smaller ester groups).

- Impact : Lower lipophilicity and higher solubility in polar solvents compared to the diethyl derivative.

Ethyl 4,4-Diethoxy-3-oxobutanoate

Structural Contrasts :

- Lacks the macrocyclic ring; simpler linear ester with a 3-oxo group and diethoxy substituents.

- Molecular formula: C₁₀H₁₈O₅ ; molecular weight: 218.25 g/mol .

Functional Differences :

- The 3-oxo group enables keto-enol tautomerism, influencing reactivity in organic synthesis.

- Applications : Likely a precursor for pharmaceuticals or agrochemicals due to its β-ketoester functionality.

Comparison :

- The target compound’s macrocycle and 4-oxo groups provide metal-chelating capabilities absent in this simpler ester.

Diisooctyl 4,4'-((Didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)

Key Features :

- Organotin compound with long alkyl chains (isooctyl, dodecyl) and a tin-oxygen core.

- Structural Role : The tin center and bulky esters suggest use as a stabilizer or catalyst.

Divergence from Target Compound :

- Toxicity and Handling: Organotin compounds are often toxic, requiring stringent safety protocols.

Diethyl 4,4′-(Ethyne-1,2-diyl)dibenzoate

Structural Highlights :

- Rigid diphenylacetylene core with diethyl ester groups.

- Molecular formula: C₂₀H₁₈NO₄; molecular weight: 322.36 g/mol.

Functional Comparison :

- Applications : Designed as a ligand for metal-organic frameworks (MOFs) due to its linear, conjugated structure.

- Key Contrast : The acetylene bridge enhances rigidity and electronic conjugation, unlike the flexible macrocycle of the target compound.

Data Table: Comparative Overview

*Inferred based on structural analogy to dimethyl variant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.